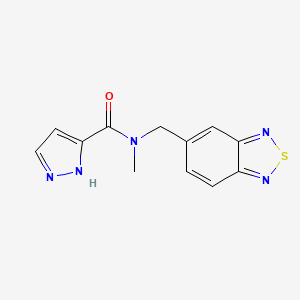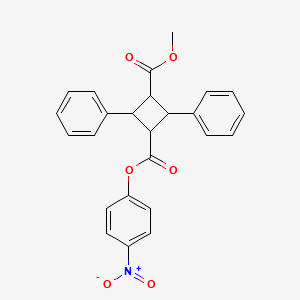
methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, also known as MDPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDPC is a cyclobutane-based compound that has been synthesized through a variety of methods, and its properties have been studied extensively in recent years.
Wirkmechanismus
The mechanism of action of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound exhibits potent antitumor activity in mouse xenograft models. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is readily available and relatively inexpensive compared to other compounds with similar properties. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate. One potential area of study is the development of novel this compound derivatives with improved properties, such as increased solubility or enhanced antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and organic electronics. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer drug.
Synthesemethoden
The synthesis of methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 1,3-cyclobutanedione followed by the addition of diphenylmethanol and methyl iodide. Another method involves the reaction of 4-nitrobenzaldehyde with 1,3-cyclobutanedione in the presence of piperidine, followed by the addition of diphenylmethanol and methyl iodide. These methods have been optimized to produce high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-nitrophenyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been utilized as a hole-transporting material in organic solar cells.
Eigenschaften
IUPAC Name |
3-O-methyl 1-O-(4-nitrophenyl) 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-31-24(27)22-20(16-8-4-2-5-9-16)23(21(22)17-10-6-3-7-11-17)25(28)32-19-14-12-18(13-15-19)26(29)30/h2-15,20-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQCBHVSYXVOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

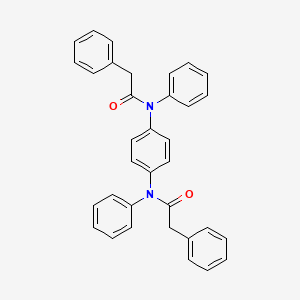
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)
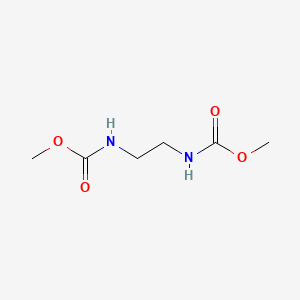
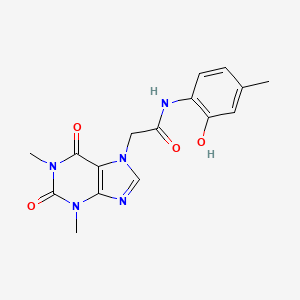
![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)

![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)
